molecular formula C10H10ClNO2 B11890804 (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B11890804
M. Wt: 211.64 g/mol
InChI Key: UGHUCAYBVFIWEC-VIFPVBQESA-N
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Description

(3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 6-chloro-1,2,3,4-tetrahydroisoquinoline.

    Chiral Resolution: The racemic mixture of 6-chloro-1,2,3,4-tetrahydroisoquinoline is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

    Carboxylation: The resolved (3S)-enantiomer undergoes carboxylation at the 3rd position using a suitable carboxylating agent such as carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Chiral Resolution: Utilizing high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for the efficient separation of enantiomers.

    Optimized Carboxylation: Employing continuous flow reactors to enhance the efficiency and yield of the carboxylation step.

Chemical Reactions Analysis

Types of Reactions

(3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxaldehyde.

    Reduction: Formation of 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-methanol.

    Substitution: Formation of 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Scientific Research Applications

(3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves:

Comparison with Similar Compounds

Similar Compounds

    (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the chlorine atom at the 6th position.

    6-chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group at the 3rd position.

Uniqueness

The presence of both the chlorine atom and the carboxylic acid group in (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid imparts unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

(3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10ClNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1

InChI Key

UGHUCAYBVFIWEC-VIFPVBQESA-N

Isomeric SMILES

C1[C@H](NCC2=C1C=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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